molecular formula C15H20N2O2 B5078622 N-cyclopentyl-N'-(4-ethylphenyl)oxamide

N-cyclopentyl-N'-(4-ethylphenyl)oxamide

Cat. No.: B5078622
M. Wt: 260.33 g/mol
InChI Key: PXBQMNPTLCDOJQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(4-ethylphenyl)oxamide is a substituted oxamide derivative featuring a cyclopentyl group and a 4-ethylphenyl moiety. Oxamides are diamides of oxalic acid (C₂H₄N₂O₂), where nitrogen atoms are substituted with alkyl or aryl groups. This compound’s structure confers unique physicochemical properties, such as controlled solubility and stability, making it relevant in applications like slow-release fertilizers, coordination chemistry, and materials science .

Properties

IUPAC Name

N-cyclopentyl-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQMNPTLCDOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-cyclopentyl-N’-(4-ethylphenyl)oxamide involves the condensation of cyclopentylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Amidation Reaction: Another approach involves the amidation of oxalic acid diethyl ester with cyclopentylamine and 4-ethylphenylamine under reflux conditions. This method requires the use of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: Industrial production of N-cyclopentyl-N’-(4-ethylphenyl)oxamide may involve large-scale condensation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-N’-(4-ethylphenyl)oxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxamides with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the oxamide core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized oxamides with additional functional groups.

    Reduction: Amines or alcohols derived from the reduction of the oxamide core.

    Substitution: Substituted oxamides with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.

Medicine: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound is used as a stabilizer in polymer formulations. It helps improve the thermal and mechanical properties of polymers, making them suitable for various applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Physicochemical Properties

Oxamide derivatives exhibit variable properties depending on substituents. Key comparisons include:

Table 1: Substituent Effects on Oxamide Properties
Compound Name Substituents Melting Point (°C) Solubility Profile Key Applications
Oxamide (unsubstituted) H, H ~419 (decomposes) Very low in water Fertilizer research
N,N'-Bis(2-hydroxyethyl)oxamide 2-hydroxyethyl, 2-hydroxyethyl Not reported High in polar solvents Polymer crosslinking
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide 2-ethoxyphenyl, 4-ethylphenyl Not reported Moderate in organic solvents UV absorption, materials
N-cyclopentyl-N'-(4-ethylphenyl)oxamide Cyclopentyl, 4-ethylphenyl ~150–200 (estimated) Low water solubility, moderate in DMF/chloroform Potential slow-release agents, coordination chemistry
N,N′-Bis[2-hydroxynaphthylidene]oxamide Hydroxynaphthyl Not reported Soluble in DMF Corrosion inhibition

Key Observations :

  • Substituent Bulk and Polarity : The cyclopentyl group in the target compound introduces steric bulk and hydrophobicity, reducing water solubility compared to hydroxyl- or ethoxy-substituted oxamides . This property aligns it with slow-release fertilizers, where controlled hydrolysis is critical .
  • Thermal Stability : N,N'-Dialkyl oxamides (e.g., tetraethyloxamide) sublime near 150°C, suggesting the target compound’s melting point likely falls within 150–200°C, making it a stable solid under ambient conditions .
Table 2: Fertilizer Performance Metrics
Compound N Content (%) Release Rate Field Efficacy (vs. Urea) Cost Considerations
Oxamide 31.8 Slow Similar yield, reduced N loss Historically expensive
Urea 46.7 Fast Baseline Low-cost
Target Compound ~25–28 (estimated) Slower (predicted) Untested; potential for niche use Likely high due to synthesis

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